

5,4'-Dihydroxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



5,4'-Dihydroxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,4'-Dihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it is characterized by a C6-C3-C6 backbone structure with hydroxyl groups positioned at the 5 and 4' locations. This substitution pattern is crucial for its biological effects, which include antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **5,4'-Dihydroxyflavone**, serving as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

5,4'-Dihydroxyflavone possesses a planar structure with a phenyl group attached to the pyran ring of the chromone core. The presence of hydroxyl groups contributes to its polarity and ability to participate in hydrogen bonding, which is fundamental to its biological interactions.

Table 1: Chemical Identifiers for 5,4'-Dihydroxyflavone



Identifier	Value	
IUPAC Name	5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one	
Synonyms	4',5-Dihydroxyflavone	
CAS Number	6665-67-4[1]	
Molecular Formula	C15H10O4[1]	
Molecular Weight	254.24 g/mol [1]	
SMILES	C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O	
InChI	InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8- 13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H	
InChlKey	OKRNDQLCMXUCGG-UHFFFAOYSA-N	

Physicochemical Properties

The physicochemical properties of **5,4'-Dihydroxyflavone** are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.

Table 2: Physicochemical Properties of 5,4'-Dihydroxyflavone

Property	Value	Reference
Melting Point	239-240 °C	[1]
Boiling Point (Predicted)	486.0 ± 45.0 °C	[1]
Density (Predicted)	1.443 ± 0.06 g/cm ³	[1]
pKa (Predicted)	6.78 ± 0.40	[1]
Solubility	Soluble in DMSO (≥ 155 mg/mL), Insoluble in water (< 0.1 mg/mL)	[1]



Biological Activities and Signaling Pathways

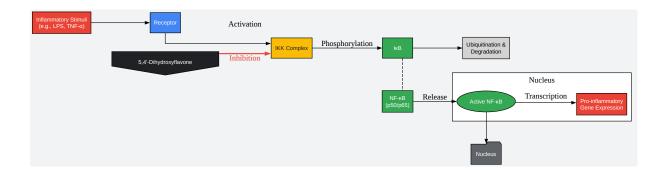
5,4'-Dihydroxyflavone exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities are mediated through its interaction with various cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases. **5,4'-Dihydroxyflavone** can scavenge free radicals and chelate metal ions, thereby mitigating cellular damage.

Anti-inflammatory Activity

Dihydroxyflavone derivatives have demonstrated potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators by modulating key signaling pathways. A derivative of **5,4'-dihydroxyflavone** has been shown to exert its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-kB) signaling pathway[1]. The NF-kB pathway is a critical regulator of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival.





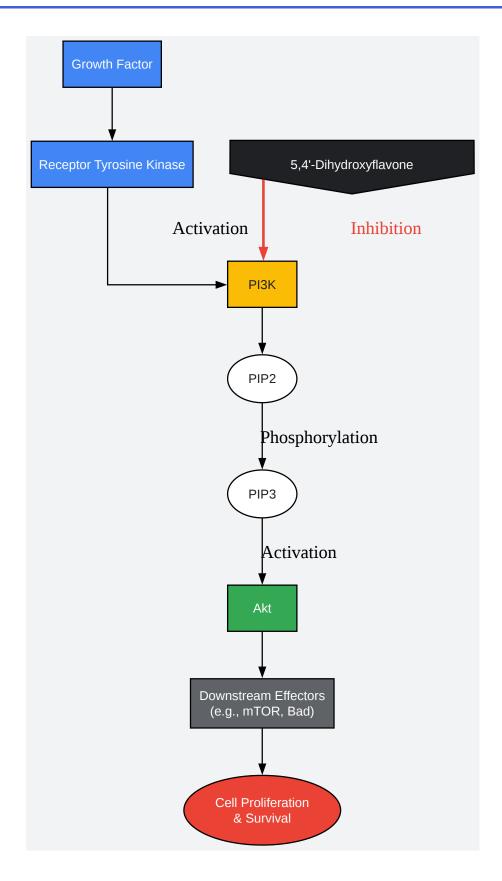
Click to download full resolution via product page

Caption: NF-kB Signaling Pathway and Inhibition by **5,4'-Dihydroxyflavone**.

Anticancer Activity

Flavonoids are well-documented for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) within cancer cells, and arrest of the cell cycle, thereby inhibiting tumor growth. The anticancer effects of flavonoids are often linked to their ability to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.

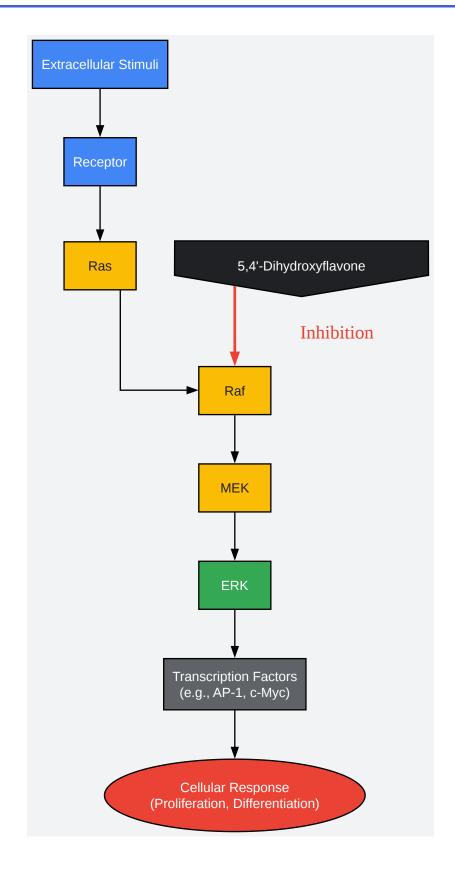




Click to download full resolution via product page

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Flavonoids.





Click to download full resolution via product page

Caption: MAPK/ERK Signaling Pathway and Potential Modulation by Flavonoids.



Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **5,4'-Dihydroxyflavone**.

Synthesis of Dihydroxyflavones (General Procedure)

The synthesis of dihydroxyflavones can be achieved through various methods. A common approach involves the Baker-Venkataraman rearrangement followed by cyclization. The following is a representative protocol for the synthesis of a dihydroxyflavone derivative, which can be adapted for **5,4'-Dihydroxyflavone** with appropriate starting materials.

Protocol: Synthesis of 3,4'-Dihydroxyflavone

- Step 1: Acylation of 2'-hydroxyacetophenone. To a solution of 2'-hydroxyacetophenone in a suitable solvent (e.g., pyridine), add 4-acetoxybenzoyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Step 2: Baker-Venkataraman Rearrangement. To the product from Step 1, add powdered potassium hydroxide and heat the mixture. This will induce the rearrangement to form a 1,3diketone.
- Step 3: Cyclization. Acidify the reaction mixture with an acid (e.g., acetic acid) and heat to effect cyclization to the flavone ring system.
- Step 4: Deprotection. If protecting groups were used for the hydroxyl functions, they are removed in the final step. For example, an acetyl group can be removed by hydrolysis with a mild base.
- Purification. The final product is purified by recrystallization or column chromatography.

Isolation of Flavonoids from Plant Material (General Procedure)

Flavonoids are widely distributed in the plant kingdom. The following is a general protocol for their extraction and isolation.



Protocol: Isolation of Flavonoids

- Extraction. Air-dried and powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol), using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
- Fractionation. The crude extract is then subjected to liquid-liquid partitioning with solvents of
 increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate
 compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate and nbutanol fractions.
- Chromatography. The flavonoid-rich fractions are further purified using chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is commonly employed.
- Final Purification. Final purification to obtain individual flavonoids is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).
- Structure Elucidation. The structure of the isolated compound is confirmed using spectroscopic methods such as UV-Vis, IR, NMR (¹H and ¹³C), and Mass Spectrometry.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol: DPPH Assay

- Reagent Preparation. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
- Sample Preparation. Prepare serial dilutions of **5,4'-Dihydroxyflavone** and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
- Assay Procedure. In a 96-well plate, add the sample or standard solution to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.
- Incubation. Incubate the plate in the dark at room temperature for 30 minutes.



- Measurement. Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation. The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of
 the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration
 of the sample required to scavenge 50% of the DPPH radicals) is then determined.



Click to download full resolution via product page

Caption: Experimental Workflow for the DPPH Antioxidant Assay.

Carrageenan-Induced Paw Edema Assay (Antiinflammatory Activity)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol: Carrageenan-Induced Paw Edema

- Animal Acclimatization. Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
- Compound Administration. Administer 5,4'-Dihydroxyflavone (at various doses) or a standard anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection. A control group receives the vehicle.
- Induction of Inflammation. After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
- Measurement of Paw Volume. Measure the paw volume of each animal using a
 plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan
 injection.



 Calculation. The percentage of inhibition of edema is calculated for each group compared to the control group.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

- Cell Seeding. Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Compound Treatment. Treat the cells with various concentrations of **5,4'-Dihydroxyflavone** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculation. Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

5,4'-Dihydroxyflavone is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the pharmacological effects of this and other related flavonoids. Further



studies are encouraged to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5,4'-Dihydroxyflavone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191078#5-4-dihydroxyflavone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





